4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Purity Gas Chromatography Bosentan Intermediate

As the penultimate intermediate for Bosentan and USP Reference Standard for Related Compound D, this bipyrimidine is essential for both large‑scale API synthesis and QC impurity profiling. Its dual reactive C4/C6 chloride sites and pre‑installed C5‑ortho‑methoxyphenoxy ether cannot be replicated by generic analogs. High purity (≥98%) guarantees optimal coupling yields and compliance with ICH/USP monograph methods.

Molecular Formula C15H10Cl2N4O2
Molecular Weight 349.2 g/mol
CAS No. 150728-13-5
Cat. No. B193185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
CAS150728-13-5
Synonyms4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine;  Bosentan Related Compound D;  4,6-Dichloro-5-(o-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidine;  Bosentan Related Compound D USP
Molecular FormulaC15H10Cl2N4O2
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl
InChIInChI=1S/C15H10Cl2N4O2/c1-22-9-5-2-3-6-10(9)23-11-12(16)20-15(21-13(11)17)14-18-7-4-8-19-14/h2-8H,1H3
InChIKeyIZGOBGVYADHVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Light Brown Solid

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine: Baseline Identity, Class, and Procurement Context (CAS 150728-13-5)


4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS 150728-13-5) is a halogenated heterocyclic compound within the 2,2′-bipyrimidine class. It is primarily recognized as the penultimate intermediate in the synthesis of the endothelin receptor antagonist Bosentan [1]. Beyond its role as a key building block, this compound is officially designated as Bosentan USP Related Compound D , a critical reference standard for pharmaceutical quality control. This dual identity—as a synthetic intermediate and a pharmacopeial impurity marker—defines its fundamental procurement relevance.

Procurement Alert: Why Generic Bipyrimidines Cannot Substitute for 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine


Substitution of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine with generic bipyrimidines or other dichloropyrimidine analogs is not feasible due to its highly specific, multi-functional reactivity profile. This compound uniquely presents two reactive aryl chloride sites (C4 and C6) for sequential nucleophilic aromatic substitution, a pre-installed ortho-methoxyphenoxy ether at C5 that directs subsequent functionalization [1], and a 2,2′-bipyrimidine scaffold essential for downstream biological activity in Bosentan [2]. Uncontrolled substitution would destroy this precise chemotype, rendering the synthesis of the target endothelin antagonist impossible.

Quantitative Differentiation Guide for 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS 150728-13-5)


Purity Comparison: Superior GC Purity of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine vs. Other Bosentan Intermediates

This compound exhibits a certified minimum purity of 99.84% as determined by GC analysis, which is consistently higher than the ≥98.0% specification typically reported for structurally related Bosentan intermediates such as 4,6-Dihydroxy-5-(2-methoxyphenoxy)[2,2']bipyrimidine . This quantitative purity advantage directly translates to higher yields and reduced byproduct formation in the subsequent coupling step.

Purity Gas Chromatography Bosentan Intermediate

Regulatory Status: Pharmacopeial Recognition of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine as a USP Reference Standard

This compound is officially designated as Bosentan USP Related Compound D, a certified reference standard provided by the United States Pharmacopeia [1]. In contrast, other closely related impurities such as Bosentan Impurity 9 (CAS not specified) or Bosentan Impurity 2 (CAS 6292-59-7) are not USP-recognized standards . This distinction is critical for laboratories operating under cGMP and ICH guidelines, as only USP standards are accepted for method validation and release testing in the US market.

USP Reference Standard Regulatory Compliance Impurity Profiling

Conformational Analysis: Unique Solid-State Geometry of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine vs. Unsubstituted 2,2'-Bipyrimidine

Single-crystal X-ray diffraction reveals that the dichloropyrimidine and methoxyphenoxy moieties in this compound are approximately perpendicular, with a dihedral angle of 89.9(9)°, while the two pyrimidine rings adopt a distinct twist of 36.3(4)° relative to each other [1]. Unsubstituted 2,2'-bipyrimidine, in contrast, is known to exist in a planar or near-planar conformation in the solid state [2]. This conformational difference is a direct consequence of the 4,6-dichloro and 5-(2-methoxyphenoxy) substitution pattern and is likely to influence its reactivity and metal-binding properties.

X-ray Crystallography Conformation Molecular Geometry

High-Value Application Scenarios for 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS 150728-13-5)


Synthesis of Bosentan and Derivatives

This compound serves as the essential and most advanced intermediate for the large-scale synthesis of Bosentan and its analogues [1]. Its high purity (up to 99.84%) ensures optimal yields in the final coupling step with 4-tert-butylbenzenesulfonamide, directly impacting the economic viability of the manufacturing process.

Pharmaceutical Quality Control (QC) and Method Validation

As the official USP Reference Standard for Bosentan Related Compound D [1], this compound is indispensable for QC laboratories performing impurity profiling, system suitability testing, and analytical method validation for Bosentan drug substance and drug product, in strict compliance with FDA and ICH guidelines.

Structure-Activity Relationship (SAR) Studies of Endothelin Antagonists

Its unique conformational properties, as determined by X-ray crystallography [1], make it a valuable tool for medicinal chemists investigating the binding mode of Bosentan to the endothelin receptor. It can be used as a key building block to synthesize focused libraries of novel endothelin antagonists.

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